![molecular formula C12H17Cl2NO B1484991 4-[(4-Chlorophenoxy)methyl]piperidine HCl CAS No. 553631-64-4](/img/structure/B1484991.png)

4-[(4-Chlorophenoxy)methyl]piperidine HCl

Overview

Description

“4-[(4-Chlorophenoxy)methyl]piperidine HCl” is a chemical compound with the molecular formula C12H17Cl2NO . It is a white to yellow solid and is used in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry.

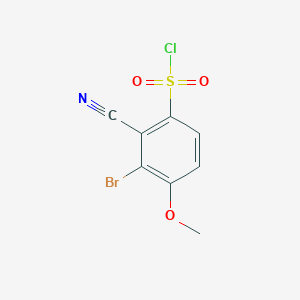

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16ClNO.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H . The molecular weight is 262.18 .Physical and Chemical Properties Analysis

“this compound” is a white to yellow solid . The boiling point is 194-196 . and 98% .Scientific Research Applications

Metabolic Activity and Weight Management

- Metabolic Effects in Obese Rats : Research indicates that compounds structurally related to "4-[(4-Chlorophenoxy)methyl]piperidine HCl" have been studied for their metabolic activity, showing reduced food intake and weight gain in obese rats. Such compounds also caused an increase in free fatty acid concentration, suggesting potential applications in weight management and obesity treatment (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Obesity

- Feeding Behavior Modification : Another study explored the impact on feeding behavior, showing that similar compounds could affect the satiety center, reducing obesity induced by gold thioglucose in mice. This suggests potential applications in controlling feeding behavior and managing obesity without the psychotropic effects typical of amphetamine substances (Massicot, Thuillier, & Godfroid, 1984).

Lipolytic Effects

- Stimulation of Lipolysis : Research also demonstrates that certain compounds related to "this compound" can stimulate lipolysis in adipose tissues. Adding these compounds at increasing doses in the incubation medium leads to a dose-dependent increase in glycerol release, indicating potential applications in the study of fat metabolism (Massicot, Falcou, Steiner, & Godfroid, 1986).

Synthesis Methodologies

- Synthetic Approaches : There are innovative synthetic methodologies for creating structurally related piperidines, which could facilitate the development of new compounds with potential pharmaceutical applications. One study reports an environmentally benign alternative for piperidine formation, highlighting the broad substrate scope and high functional group tolerance of the synthesis process (Ebule et al., 2019).

Safety and Hazards

The safety information for “4-[(4-Chlorophenoxy)methyl]piperidine HCl” indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . The safety data sheet advises to keep away from heat/sparks/open flames/hot surfaces and to avoid breathing mist or vapors .

Properties

IUPAC Name |

4-[(4-chlorophenoxy)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGWULLZRJRQRQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine hydrochloride](/img/structure/B1484914.png)

![1-[(4-Methyl-1,4-diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1484918.png)